molecular formula C5H9ClO4S2 B579843 1,1-Dioxo-1$L^{6}-thiane-4-sulfonyl chloride CAS No. 1221722-37-7

1,1-Dioxo-1$L^{6}-thiane-4-sulfonyl chloride

Cat. No. B579843
M. Wt: 232.693
InChI Key: VVMQCBWGPRBGDH-UHFFFAOYSA-N
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Description

1,1-Dioxo-1$L^{6}-thiane-4-sulfonyl chloride is a chemical compound with the molecular formula C5H9ClO4S2 . It is used in scientific research for its wide applications.


Synthesis Analysis

The synthesis of this compound is not straightforward due to the high aqueous solubility of the product and the intermediates . The isolation and purification of the aldehyde was accomplished by conversion to the crystalline bisulfite adduct .


Molecular Structure Analysis

The molecular structure of 1,1-Dioxo-1$L^{6}-thiane-4-sulfonyl chloride is represented by the InChI code 1S/C5H9ClO4S2/c6-12(9,10)5-1-3-11(7,8)4-2-5/h5H,1-4H2 .


Physical And Chemical Properties Analysis

1,1-Dioxo-1$L^{6}-thiane-4-sulfonyl chloride is a powder with a molecular weight of 232.71 . It has a melting point of 175-176 degrees Celsius .

Scientific Research Applications

Versatile Protecting and Activating Groups for Amine Synthesis

Sulfonyl chlorides, similar in reactivity to 1,1-Dioxo-1λ^6-thiane-4-sulfonyl chloride, serve as versatile sulfonating agents for amines, indicating potential in synthesizing N-substituted sulfonamides. These compounds exhibit stability under various conditions and can be removed selectively, highlighting their utility in complex organic syntheses (Sakamoto et al., 2006).

Oxidative Conversion to Sulfonyl Chlorides

The oxidative conversion of thiols and disulfides to sulfonyl chlorides has been studied, showcasing methods that avoid severe conditions, which could be applicable for the synthesis or modification of 1,1-Dioxo-1λ^6-thiane-4-sulfonyl chloride. These processes provide high yields and purity, underlining the compound's significance in producing pharmaceuticals, dyes, and other chemicals (Lezina et al., 2011).

Polyarylates Synthesis

Research into the synthesis of polyarylates containing sulfone or ether and sulfone groups from diacid chlorides demonstrates the potential of sulfonyl chloride derivatives in polymer chemistry. These polymers, characterized by good solubility and mechanical properties, could hint at applications of 1,1-Dioxo-1λ^6-thiane-4-sulfonyl chloride in the development of new materials (Hsiao & Chiou, 2001).

Catalytic Oxidation of Sulfides

Vanadium complexes with thiolate ligands have been investigated for their catalytic activity towards sulfoxidation, utilizing sulfide substrates. This research underscores the importance of sulfur-containing compounds in catalysis and could suggest potential catalytic roles for 1,1-Dioxo-1λ^6-thiane-4-sulfonyl chloride or its derivatives (Hall et al., 2013).

Development of Polyfunctional Sulfonamides

Studies on the synthesis of heteroaryl sulfonamides and sulfonyl fluorides from thiols highlight the compound's utility in creating multifunctional molecules. These methods, which are rapid and avoid the use of hazardous gases, could be relevant for exploring the chemistry of 1,1-Dioxo-1λ^6-thiane-4-sulfonyl chloride in the context of developing novel pharmaceuticals or materials (Wright & Hallstrom, 2006).

Safety And Hazards

This compound is classified as dangerous with the signal word “Danger” and hazard statement H314, indicating that it causes severe skin burns and eye damage .

properties

IUPAC Name

1,1-dioxothiane-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S2/c6-12(9,10)5-1-3-11(7,8)4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMQCBWGPRBGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401194373
Record name 2H-Thiopyran-4-sulfonyl chloride, tetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dioxo-1$L^{6}-thiane-4-sulfonyl chloride

CAS RN

1221722-37-7
Record name 2H-Thiopyran-4-sulfonyl chloride, tetrahydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221722-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Thiopyran-4-sulfonyl chloride, tetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dioxo-1lambda6-thiane-4-sulfonyl chloride
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